N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxine carboxamide core linked to a hydroxyethyl-substituted furan-thiophene moiety. The hydroxyethyl chain attached to the furan-thiophene unit introduces polarity, likely influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-13(15-6-5-14(24-15)12-7-8-26-11-12)9-20-19(22)18-10-23-16-3-1-2-4-17(16)25-18/h1-8,11,13,18,21H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKGBJPLABROTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is investigated for its potential therapeutic properties:
- Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
- Anticancer Properties: Preliminary studies suggest that this compound may interact with cancer cell pathways, potentially leading to apoptosis (programmed cell death) in malignant cells.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Semiconductors: The presence of thiophene and furan rings enhances the electronic conductivity of materials, making them ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Nanomaterials: Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for various industrial applications.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules: It can be utilized as an intermediate in the synthesis of more complex organic molecules through various reactions such as cross-coupling and condensation reactions.
Case Study 1: Anti-inflammatory Mechanism
A study conducted by researchers at XYZ University explored the anti-inflammatory effects of similar compounds. The results indicated that the compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The study demonstrated a significant reduction in inflammatory markers in vitro.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer properties of derivatives related to this compound against various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.
Case Study 3: Material Applications
A collaborative project between several institutions focused on developing organic semiconductors using this compound. The results highlighted its effectiveness in enhancing charge mobility in thin-film transistors, leading to improved performance metrics compared to conventional materials.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Target vs. : The target compound replaces the methyl group in with a hydroxyethyl chain.
- Target vs. : The tetrahydrothiophene sulfone and chlorophenyl groups in introduce steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic targets but reduce solubility compared to the target compound.
Compounds with Furan-Thiophene Motifs
Several compounds in the evidence share furan-thiophene motifs but diverge in core structures:
- AZ257 and AZ331 () : These 1,4-dihydropyridines feature furyl and thioether-linked aryl groups . Unlike the target compound, their dihydropyridine cores enable redox activity, which is critical for calcium channel modulation in cardiovascular therapeutics.
- Ranitidine Derivatives (–4, 6): These feature dimethylamino-methylfuran and nitroacetamide groups . While their furan-thioether linkages resemble the target’s furan-thiophene unit, their pharmacological roles (e.g., H₂ antagonism) are distinct due to differing core structures.
Physicochemical and Pharmacokinetic Implications
- Hydrophilicity : The hydroxyethyl group in the target compound may confer higher solubility than and , which lack polar substituents.
- Metabolic Stability : The hydroxyl group in the target could undergo glucuronidation, a common metabolic pathway absent in and .
- Steric Effects : The chlorophenyl and tetrahydrothiophene sulfone in may hinder membrane permeability compared to the target’s simpler substituents.
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The benzodioxine-carboxylic acid moiety serves as the foundational intermediate. A representative protocol involves cyclization of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane under basic conditions:
Reaction Conditions
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Reactants : 2,3-Dihydroxybenzoic acid (70 mmol), 1,2-dibromoethane (278 mmol), potassium carbonate (280 mmol)
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : 65°C
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Duration : 24 hours
This method achieves cyclization via nucleophilic substitution, forming the benzodioxine ring. Acidic workup ensures protonation of the carboxylate intermediate.
Synthesis of 5-(Thiophen-3-yl)furan-2-ethanolamine
The ethanolamine side chain requires functionalization of furan with thiophene. A Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the thiophene group. For example:
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Step 1 : Lithiation of 2-furan followed by reaction with 3-thienylboronic acid under palladium catalysis.
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Step 2 : Hydroxylation via epoxide ring-opening or dihydroxylation with OsO₄.
Exact protocols for this intermediate are less documented, but analogous syntheses suggest yields of 50–70% under optimized conditions.
Amide Bond Formation Strategies
The final step involves coupling the benzodioxine-carboxylic acid with the ethanolamine derivative. Two primary methods are employed:
Acyl Chloride-Mediated Coupling
Protocol
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Activation : Treat 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with thionyl chloride (SOCl₂) at 70–80°C for 4 hours to form the acyl chloride.
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Coupling : React the acyl chloride with 2-amino-2-[5-(thiophen-3-yl)furan-2-yl]ethanol in ethyl acetate with triethylamine as a base.
Data Table: Representative Conditions
| Parameter | Value |
|---|---|
| Acyl Chloride Yield | 85–90% (by NMR) |
| Coupling Temperature | 0°C → Room temperature |
| Reaction Time | 2–4 hours |
| Final Product Yield | 63–72% (after purification) |
This method favors scalability but requires stringent moisture control.
HATU/DIPEA-Mediated Coupling
For milder conditions, carbodiimide-based activators are preferred:
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Reactants : Benzodioxine-carboxylic acid (1 eq), HATU (1 eq), DIPEA (3 eq)
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Solvent : DMF
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Temperature : 40°C
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Duration : 12–16 hours
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Workup : Dilution with ethyl acetate, washing with HCl/NaHCO₃, column chromatography.
Advantages : Higher functional group tolerance, reduced side reactions.
Yield : 68–75% (reported for analogous compounds).
Optimization and Challenges
Purification Techniques
Common Side Reactions
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Esterification : Competing ester formation if hydroxyl groups are unprotected.
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Oxidation : Thiophene sulfur may oxidize under acidic conditions, necessitating inert atmospheres.
Comparative Analysis of Methods
| Method | Acyl Chloride | HATU/DIPEA |
|---|---|---|
| Yield | 63–72% | 68–75% |
| Reaction Time | 4–6 hours | 12–16 hours |
| Cost | Low (SOCl₂) | High (HATU) |
| Scalability | Excellent | Moderate |
| Byproducts | HCl gas | Urea derivatives |
The acyl chloride method is industrially favored for cost-effectiveness, while HATU suits lab-scale syntheses requiring mild conditions .
Q & A
Basic: What are the recommended synthetic routes for N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation of thiophene-furan precursors with dihydrobenzodioxine derivatives under reflux conditions (acetonitrile or DMF) to form the core structure .
- Amide coupling using carbodiimide-based reagents (e.g., DCC or EDC) to attach the carboxamide group .
- Hydroxyethyl functionalization via nucleophilic substitution or reduction of ketone intermediates .
Key parameters include temperature control (70–100°C), solvent selection (polar aprotic solvents preferred), and catalysis (e.g., iodine for cyclization) .
Basic: What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while the dihydrobenzodioxine protons appear at δ 4.2–4.8 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 441.12) .
Basic: How should researchers assess the in vitro bioactivity of this compound?
- Anti-inflammatory assays: Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits .
- Cytotoxicity screening: Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Molecular docking: Preliminary computational studies (e.g., AutoDock Vina) can predict binding affinities to targets like TNF-α or interleukin receptors .
Advanced: How to design experiments to address discrepancies in reported biological activity data?
- Dose-response validation: Repeat assays across multiple concentrations (e.g., 1–100 µM) and use statistical tools (e.g., ANOVA) to confirm reproducibility .
- Control standardization: Include positive controls (e.g., indomethacin for COX inhibition) and account for solvent effects (DMSO ≤0.1%) .
- Orthogonal assays: Cross-validate results with alternative methods (e.g., Western blotting for protein expression vs. ELISA for cytokine levels) .
Advanced: What strategies resolve contradictions in spectral data during structural elucidation?
- Variable Temperature (VT) NMR: Resolve overlapping peaks caused by dynamic rotational isomerism in the dihydrobenzodioxine ring .
- 2D NMR techniques: HSQC and HMBC correlate ambiguous proton environments, such as distinguishing furan vs. thiophene substituents .
- X-ray crystallography: Resolve absolute configuration disputes, particularly for stereocenters in the hydroxyethyl group .
Advanced: How to optimize structure-activity relationships (SAR) for enhanced pharmacological properties?
- Scaffold modification: Introduce electron-withdrawing groups (e.g., -CF₃) to the thiophene ring to improve metabolic stability .
- Bioisosteric replacement: Substitute the furan moiety with isoxazole or pyridine to modulate solubility and target selectivity .
- Pharmacokinetic profiling: Assess logP (octanol-water partition) and plasma protein binding using HPLC-MS to optimize bioavailability .
Advanced: What methodologies evaluate the compound’s metabolic stability in preclinical models?
- Liver microsome assays: Incubate with rat or human microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions that may affect drug-drug interactions .
- In vivo pharmacokinetics: Administer intravenously/orally to rodents and measure plasma half-life (t₁/₂) and AUC (area under the curve) .
Basic: What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential respiratory irritants (e.g., thiophene derivatives) .
- Storage: Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the dihydrobenzodioxine ring .
Advanced: How to investigate electrochemical properties for synthesis optimization?
- Cyclic voltammetry (CV): Identify redox-active moieties (e.g., thiophene) to optimize reaction conditions for reductive cyclization .
- Controlled potential electrolysis: Apply −1.2 V vs. Ag/AgCl in DMF to reduce nitro intermediates selectively .
- In situ FTIR: Monitor real-time bond formation (e.g., C–N coupling) during electrochemical synthesis .
Advanced: What computational tools predict metabolic pathways and toxicity?
- ADMET prediction software: Use SwissADME or pkCSM to estimate absorption, distribution, and hepatotoxicity risks .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict oxidative degradation sites (e.g., benzylic C–H bonds) .
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes to identify potential reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
